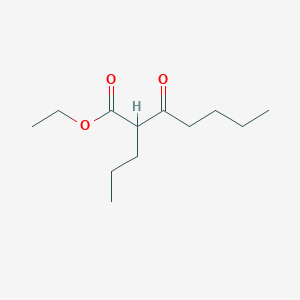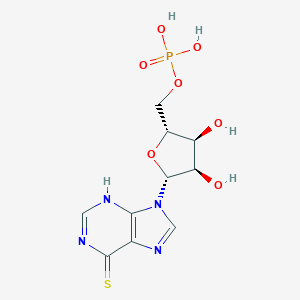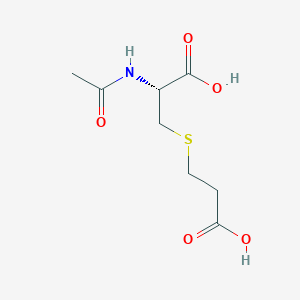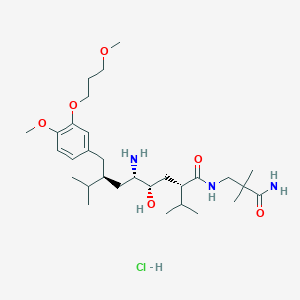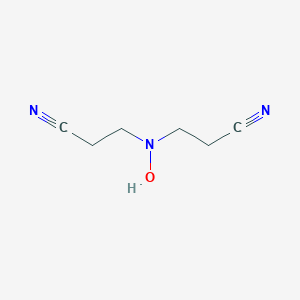
3,3'-(Hydroxyimino)bispropanenitrile
概要
説明
3,3'-(Hydroxyimino)bispropanenitrile, also known as HOPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. This compound has a unique structure that allows it to interact with biological molecules and exhibit interesting properties.
科学的研究の応用
3,3'-(Hydroxyimino)bispropanenitrile has been studied extensively in the field of medicinal chemistry, where it has been shown to exhibit various biological activities. For example, 3,3'-(Hydroxyimino)bispropanenitrile has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 3,3'-(Hydroxyimino)bispropanenitrile has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of this disease.
作用機序
The mechanism of action of 3,3'-(Hydroxyimino)bispropanenitrile is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. Additionally, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to inhibit the NF-kappaB signaling pathway, which is involved in inflammation and cancer development.
生化学的および生理学的効果
3,3'-(Hydroxyimino)bispropanenitrile has been shown to have various biochemical and physiological effects, depending on the specific application. For example, in cancer cells, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to induce apoptosis, or programmed cell death, which can lead to the inhibition of tumor growth. In bacterial cells, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to disrupt the cell membrane, leading to cell death. In Alzheimer's disease, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to inhibit the formation of beta-amyloid plaques, which can improve cognitive function.
実験室実験の利点と制限
One advantage of using 3,3'-(Hydroxyimino)bispropanenitrile in lab experiments is its versatility. 3,3'-(Hydroxyimino)bispropanenitrile can be used in a variety of applications, including cancer research, antibacterial research, and Alzheimer's disease research. Additionally, 3,3'-(Hydroxyimino)bispropanenitrile is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 3,3'-(Hydroxyimino)bispropanenitrile is its potential toxicity. While 3,3'-(Hydroxyimino)bispropanenitrile has been shown to be relatively safe in vitro, its toxicity in vivo is not fully understood. Therefore, caution should be taken when working with 3,3'-(Hydroxyimino)bispropanenitrile in lab experiments.
将来の方向性
There are several future directions for research on 3,3'-(Hydroxyimino)bispropanenitrile. One potential area of research is the development of new antibiotics based on 3,3'-(Hydroxyimino)bispropanenitrile. Additionally, research on the potential use of 3,3'-(Hydroxyimino)bispropanenitrile in the treatment of Alzheimer's disease is ongoing, and further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Finally, research on the toxicity of 3,3'-(Hydroxyimino)bispropanenitrile in vivo is needed to fully evaluate its safety for use in humans.
In conclusion, 3,3'-(Hydroxyimino)bispropanenitrile is a chemical compound with a unique structure that has potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. Its synthesis method is relatively straightforward, and it has been shown to exhibit various biological activities, including the inhibition of cancer cell growth and the inhibition of beta-amyloid plaque formation. While 3,3'-(Hydroxyimino)bispropanenitrile has several advantages for use in lab experiments, caution should be taken due to its potential toxicity. Further research is needed to fully understand the mechanism of action and potential applications of 3,3'-(Hydroxyimino)bispropanenitrile.
特性
CAS番号 |
108203-25-4 |
|---|---|
製品名 |
3,3'-(Hydroxyimino)bispropanenitrile |
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC名 |
3-[2-cyanoethyl(hydroxy)amino]propanenitrile |
InChI |
InChI=1S/C6H9N3O/c7-3-1-5-9(10)6-2-4-8/h10H,1-2,5-6H2 |
InChIキー |
ZTOQSCPKMKRDJF-UHFFFAOYSA-N |
SMILES |
C(CN(CCC#N)O)C#N |
正規SMILES |
C(CN(CCC#N)O)C#N |
同義語 |
HO-IDPN N-hydroxy-3,3'-iminodipropionitrile N-hydroxy-IDPN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)




